Methyl 1-hydroxy-2-naphthoate
Overview
Description
Methyl 1-hydroxy-2-naphthoate is a novel naphthol derivative with significant biological activity. It is known for its anti-inflammatory properties, particularly in inhibiting lipopolysaccharide-induced inflammatory responses in macrophages . This compound has garnered attention in scientific research due to its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Methyl 1-hydroxy-2-naphthoate plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions result in the suppression of the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) . The compound also affects the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB) pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. In macrophages, it inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the release of NO, IL-1β, and IL-6 . This compound also affects cell signaling pathways, including the NF-κB, JNK, and p38 MAPK pathways, leading to reduced inflammation . Additionally, it impacts gene expression by inhibiting the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits the activation of NF-κB by preventing the degradation of IκB-α and the translocation of NF-κB to the nucleus . This suppression of NF-κB activity leads to decreased transcription of pro-inflammatory genes. Furthermore, this compound inhibits the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), which are involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on inflammatory responses in macrophages over extended periods . Long-term studies have shown that it consistently suppresses the production of NO, IL-1β, and IL-6, indicating its potential for sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the inflammatory response without causing significant adverse effects . At higher doses, there may be potential toxic effects, including cytotoxicity and adverse impacts on cellular function . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play key roles in the production of inflammatory mediators . By inhibiting these enzymes, the compound reduces the levels of NO and pro-inflammatory cytokines, thereby modulating the inflammatory response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its anti-inflammatory effects . The compound’s distribution within tissues is crucial for its efficacy in reducing inflammation and modulating cellular responses .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its ability to inhibit inflammatory pathways effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-hydroxy-2-naphthoate can be synthesized from 1-hydroxy-2-naphthoic acid through an esterification process. This involves reacting 1-hydroxy-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the esterification process used in laboratory settings can be scaled up for industrial applications. The reaction typically requires controlled temperatures and the removal of water to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into various hydroxy derivatives.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various esters and ethers.
Scientific Research Applications
Methyl 1-hydroxy-2-naphthoate has been studied for its anti-inflammatory effects. It inhibits the release of nitric oxide, interleukin-1beta, and interleukin-6 in lipopolysaccharide-stimulated macrophages . This compound also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2, making it a potential candidate for treating inflammatory diseases .
In addition to its anti-inflammatory properties, this compound is used as a starting reagent for synthesizing axially chiral benzimidazole derivatives and aza-mollugin derivatives . These derivatives have applications in medicinal chemistry and drug development.
Mechanism of Action
Methyl 1-hydroxy-2-naphthoate exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B and mitogen-activated protein kinases pathways . This suppression leads to a decrease in the production of inflammatory mediators such as nitric oxide, prostaglandin E2, tumor necrosis factor alpha, interleukin-1, and interleukin-6 . The compound’s ability to inhibit these pathways makes it a promising therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
1-Hydroxy-2-naphthoic acid: The precursor for methyl 1-hydroxy-2-naphthoate.
Methyl 2-naphthoate: Another naphthoate derivative with different biological activities.
Methyl 3-hydroxy-2-naphthoate: A similar compound with variations in the position of the hydroxyl group.
Uniqueness: this compound is unique due to its specific anti-inflammatory properties and its ability to inhibit key inflammatory pathways. Its structural features, such as the position of the hydroxyl and ester groups, contribute to its distinct biological activities compared to other naphthoate derivatives .
Properties
IUPAC Name |
methyl 1-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBDRSTVGFJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061341 | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948-03-8 | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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